Cas no 16568-56-2 (21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-)

16568-56-2 structure
Produktname:21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-
21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-
- 21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl...
- 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoi
- MESOBILIRUBIN
- (Z,Z)-Mesobilirubin
- 3,18-diethyl-2,7,13,17-tetramethyl-1,19-dioxo-1,19,22,24-tetrahydro-21H-biline-8,12-dipropanoic acid
- 3,3'-(2,17-diethyl-3,7,13,18-tetramethyl-1,19-dioxo-1,10,19,22,23,24-hexahydro-21H-biline-8,12-diyl)-bis-propionic acid
- 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)meth
- 3-yl]-propionic acid
- Mesobilirubin IXα
- 2,17-Diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropionic acid
- 16568-56-2
- 3-[2-[3-(2-Carboxy-ethyl)-5-(4-ethyl-3-methyl-5-oxo-1,5-dihydro-pyrrol-2-ylidenemethyl)-4-methyl-1H-pyrrol-2-ylmethyl]-5-(3-ethyl-4-methyl-5-oxo-1,5-dihydro-pyrrol-2-ylidenemethyl)-4-methyl-1H-pyrrol-3-yl]-propionic acid
- 3-(2-(3-(2-Carboxy-ethyl)-5-(4-ethyl-3-methyl-5-oxo-1,5-dihydro-pyrrol-2-ylidenemethyl)-4-methyl-1H-pyrrol-2-ylmethyl)-5-(3-ethyl-4-methyl-5-oxo-1,5-dihydro-pyrrol-2-ylidenemethyl)-4-methyl-1H-pyrrol-3-yl)-propionic acid
- SCHEMBL3892962
- 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
- 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxo-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxo-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
- mesobilirubin-IXalpha
- DTXSID401316200
- 2,17-diethyl-3,7,13,18-tetramethyl-1,19-dioxo-1,10,19,22,23,24-hexahydro-21H-biline-8,12-dipropanoic acid
- 3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid
- Mesobilirubin IX alpha
- J-010223
- CHEBI:25208
- 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-
- mesobilirubin IXalpha
- Q27109872
- Mesobilirubin IXI+/-
-
- Inchi: InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14+
- InChI-Schlüssel: HVHKMUMXERBUAN-BMNRKXRESA-N
- Lächelt: C(C1=C(C)/C(=C\C2NC(CC3NC(/C=C4/NC(=O)C(C)=C/4CC)=C(C)C=3CCC(O)=O)=C(CCC(O)=O)C=2C)/NC1=O)C
Berechnete Eigenschaften
- Genaue Masse: 588.29500
- Monoisotopenmasse: 588.295
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1280
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 164A^2
- XLogP3: 2.9
Experimentelle Eigenschaften
- Dichte: 1.283
- Siedepunkt: 900.9°Cat760mmHg
- Flammpunkt: 498.7°C
- Brechungsindex: 1.64
- PSA: 164.38000
- LogP: 5.63680
21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- Sicherheitsinformationen
21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M588-9-200mg |
Mesobilirubin |
16568-56-2 | 200mg |
5183.0CNY | 2021-07-13 | ||
Frontier Specialty Chemicals | M588-9-200 mg |
Mesobilirubin |
16568-56-2 | 200mg |
$ 436.00 | 2022-11-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-263467-50 mg |
Mesobilirubin, |
16568-56-2 | >97% | 50mg |
¥1,128.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M588-9-50mg |
Mesobilirubin |
16568-56-2 | 50mg |
1607CNY | 2021-05-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-263467-50mg |
Mesobilirubin, |
16568-56-2 | >97% | 50mg |
¥1128.00 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M588-9-50mg |
Mesobilirubin |
16568-56-2 | 50mg |
1607.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M588-9-200mg |
Mesobilirubin |
16568-56-2 | 200mg |
5183CNY | 2021-05-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-263467A-200 mg |
Mesobilirubin, |
16568-56-2 | >97% | 200mg |
¥3,625.00 | 2023-07-10 | |
Frontier Specialty Chemicals | M588-9-50 mg |
Mesobilirubin |
16568-56-2 | 50mg |
$ 140.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | M588-9-50mg |
Mesobilirubin |
16568-56-2 | 50mg |
$ 147.00 | 2023-09-07 |
21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- Verwandte Literatur
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
16568-56-2 (21H-Biline-8,12-dipropanoicacid, 2,17-diethyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-) Verwandte Produkte
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